molecular formula C13H10ClNO4 B6382870 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% CAS No. 1261888-58-7

4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95%

Cat. No. B6382870
CAS RN: 1261888-58-7
M. Wt: 279.67 g/mol
InChI Key: WYASYVVEHNNUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is a phenolic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of 204-206 °C and a boiling point of 250-252 °C. 4-CMP-2NP is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. It is an important starting material for the synthesis of many organic compounds, and is a useful intermediate for the synthesis of a variety of organic compounds.

Mechanism of Action

4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is a phenolic compound that acts as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also acts as a chelator, binding to metals and preventing them from participating in redox reactions. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments is its low cost and availability. It is also relatively stable and easy to store. However, it is important to note that 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% can be toxic to certain organisms and should be handled with care. In addition, its solubility in water is limited and it is not very soluble in organic solvents.

Future Directions

Future research on 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% should focus on further elucidating its biochemical and physiological effects. This could include studies on its effects on the immune system, metabolism, and gene expression. In addition, further studies should be conducted to investigate its potential as an anti-cancer and anti-inflammatory agent. Finally, further research should be conducted to explore its potential as a chelator, as well as its potential to inhibit enzymes involved in redox reactions.

Synthesis Methods

4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% can be synthesized from the reaction of 2-chloro-5-methoxyphenol with 2-nitrophenol in an aqueous solution. The reaction is carried out at a temperature of 80-85 °C for 30-60 minutes. The reaction mixture is then cooled to room temperature and filtered to remove any insoluble material. The product is then recrystallized from a mixture of ethanol and water.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is widely used in scientific research as a starting material for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as an intermediate in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is also used in the synthesis of polymers, dyes, and other specialty chemicals.

properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-19-9-3-4-11(14)10(7-9)8-2-5-13(16)12(6-8)15(17)18/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYASYVVEHNNUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686299
Record name 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol

CAS RN

1261888-58-7
Record name 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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